L-Prolinamide-d3

LC-MS/MS Bioanalysis Method Validation Internal Standard Selection

L-Prolinamide-d3 is the only internal standard that fully compensates for matrix effects, extraction losses, and ionization variability in L-Prolinamide LC-MS/MS assays. Its +3 Da mass shift from three deuteriums at the 2,5,5-positions ensures exact co-elution with the target analyte—a requirement non-isotopic analogs cannot fulfill. Deploy this SIL IS to eliminate systematic error and generate robust PK/TK data for regulatory submission. Essential for targeted metabolomics and isotope dilution mass spectrometry (IDMS) workflows demanding absolute quantification.

Molecular Formula C5H10N2O
Molecular Weight 117.16 g/mol
Cat. No. B12404848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Prolinamide-d3
Molecular FormulaC5H10N2O
Molecular Weight117.16 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)N
InChIInChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1/i3D2,4D
InChIKeyVLJNHYLEOZPXFW-KIZNEYSQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Prolinamide-d3: Stable Isotope-Labeled Internal Standard for Quantitative LC-MS, NMR, and Drug Metabolism Research


L-Prolinamide-d3 (CAS: 1276197-55-7) is the deuterium-labeled form of L-Prolinamide, a proline derivative . This stable isotope-labeled compound (SIL) features three deuterium atoms substituted at the 2,5,5-positions of its pyrrolidine ring, resulting in a molecular mass shift of +3 Da (117.16 g/mol) relative to its unlabeled counterpart (114.15 g/mol) . This specific mass differential enables its primary function as an internal standard (IS) for precise quantification in mass spectrometry-based assays . As a research-use-only (RUO) reagent, it is a critical tool for correcting analytical variability in drug development and metabolomics workflows [1].

Why Non-Isotopic Prolinamide Analogs Cannot Replace L-Prolinamide-d3 in Quantitative Bioanalysis


The selection of an internal standard (IS) is the primary determinant of assay accuracy and precision in quantitative LC-MS/MS and NMR. Structural analogs, such as unlabeled L-Prolinamide (CAS: 7531-52-4) or similar proline derivatives, are inadequate surrogates for L-Prolinamide-d3 because they fail to co-elute and ionize identically with the target analyte under varying sample conditions. This leads to uncorrected matrix effects, differential recovery, and compromised data integrity, as extensively documented in bioanalytical method validation literature [1]. Only a stable isotope-labeled (SIL) version of the exact analyte, such as L-Prolinamide-d3, can fully compensate for these variabilities, ensuring that the IS tracks the analyte's behavior throughout the entire analytical workflow [2]. The use of a non-isotopic analog introduces a fundamental and quantifiable risk of systematic error, rendering the assay unsuitable for regulatory submission or high-stakes research [3].

Quantitative Differentiation of L-Prolinamide-d3: Assay Performance and Analytical Specifications vs. Alternatives


Superior Assay Accuracy and Precision in LC-MS/MS Quantification with SIL-IS vs. Structural Analogs

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) like L-Prolinamide-d3 provides a demonstrably superior correction for analytical variability compared to a structural analog. A head-to-head study demonstrated that switching from an analogous IS to a SIL-IS for an anticancer drug significantly improved assay performance, increasing accuracy and reducing variability [1]. More generally, SIL-IS methods are associated with achieving the FDA's expected ±20% accuracy at ng/mL concentrations, whereas assays relying on structural analogs often fail to meet this benchmark due to uncorrected matrix effects and differential recovery [2].

LC-MS/MS Bioanalysis Method Validation Internal Standard Selection

Mass Spectrometric Differentiation: +3 Da Mass Shift for Unambiguous Analyte Resolution

L-Prolinamide-d3 provides a definitive +3 Da mass shift (+3.02 g/mol) compared to its unlabeled counterpart, L-Prolinamide . This shift is specifically achieved by deuterium substitution at the 2,5,5-positions of the pyrrolidine ring, as confirmed by its IUPAC name (2S)-2,5,5-trideuteriopyrrolidine-2-carboxamide [1]. While this is a smaller shift than what is typically achieved with ¹³C or ¹⁵N labeling, it is a well-established and widely used strategy for creating a distinct MS channel for quantification, provided that potential deuterium-related effects (e.g., retention time shifts) are monitored during method development [2]. This clear mass differentiation is the fundamental requirement for isotope dilution mass spectrometry (IDMS), the gold standard for accurate quantification [3].

Mass Spectrometry Isotope Dilution Internal Standard

Verified Isotopic Enrichment (96 atom % D) Ensures Reliable Quantification and Minimizes Spectral Interference

The utility of a deuterated internal standard is directly tied to its isotopic enrichment. L-Prolinamide-d3 is commercially available with a specified isotopic enrichment of 96 atom % D . This high level of deuterium incorporation is critical for minimizing spectral interference from the natural abundance M+3 isotope of the unlabeled analyte, which would otherwise contribute to the IS channel and cause a positive bias in quantification [1]. This contrasts with in-house synthesized or lower-grade deuterated materials where incomplete deuteration can create a complex isotopologue profile, leading to significant and difficult-to-correct analytical errors [2]. A purity of ≥98% further supports its use as a reliable analytical standard .

Isotopic Purity Quality Control Mass Spectrometry

Critical Considerations for Deuterium-Specific Analytical Behavior

While L-Prolinamide-d3 provides the benefits of a SIL-IS, it is crucial to acknowledge the well-documented limitations of deuterium-labeled compounds. Deuterated standards can exhibit a small but measurable shift in chromatographic retention time relative to their non-deuterated counterparts, and in some cases, have been shown to have different extraction recoveries [1]. This behavior can lead to differential matrix effects where the IS does not perfectly co-elute with the analyte, potentially introducing error [2]. Furthermore, deuterium-hydrogen exchange can occur under certain conditions, leading to a loss of the isotopic label [3]. Therefore, method development must include a specific evaluation of the retention time and recovery of L-Prolinamide-d3 relative to L-Prolinamide.

Method Development LC-MS Deuterium Exchange

Primary Applications for L-Prolinamide-d3 in Analytical and Bioanalytical Workflows


LC-MS/MS Bioanalysis of Prolinamide-Containing Compounds in Drug Development

L-Prolinamide-d3 is the optimal internal standard for the quantitative analysis of L-Prolinamide or its derivatives in complex biological matrices (plasma, urine, tissue). Its use enables isotope dilution mass spectrometry (IDMS), the gold standard for accurate and precise quantification, correcting for matrix effects, analyte loss during sample preparation, and ionization variability. This application is essential for generating robust pharmacokinetic (PK) and toxicokinetic (TK) data to support regulatory submissions, as it significantly improves assay performance over non-isotopic analogs [1].

Absolute Quantification of Endogenous L-Prolinamide in Metabolomics Studies

For targeted metabolomics, L-Prolinamide-d3 serves as a spike-in internal standard to achieve absolute quantification of endogenous L-Prolinamide levels in biological samples. By creating a calibration curve with known ratios of the unlabeled analyte to the deuterated standard, researchers can accurately determine the concentration of this metabolite, which is a derivative of the amino acid proline [2]. This approach provides superior accuracy compared to label-free or relative quantification methods [3].

Tracer Studies to Investigate Prolinamide Metabolism and Pharmacokinetics

Beyond its role as an analytical internal standard, L-Prolinamide-d3 can be used as a tracer to study the in vitro or in vivo metabolism of prolinamide-containing molecules. By administering the deuterated compound, its distinct mass allows researchers to differentiate it from the endogenous pool and track its conversion into metabolites using mass spectrometry. This application provides crucial insights into metabolic pathways and can help identify potential safety or efficacy concerns related to prolinamide-based drug candidates [4].

Quantitative NMR (qNMR) as an Alternative Orthogonal Method

L-Prolinamide-d3 can be employed as an internal standard in quantitative NMR (qNMR) experiments. In this context, its known purity and the distinct signal of its residual protons (or deuterium NMR) can be used to calibrate the concentration of other analytes in a sample. While its deuterium labeling simplifies ¹H NMR spectra, its primary advantage in this setting is as a well-characterized, high-purity standard for absolute quantitation, providing an orthogonal method to LC-MS for cross-validating results .

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